3-(Ethylamino)phenol
Overview
Description
3-(Ethylamino)phenol is an organic compound with the molecular formula C8H11NO. It is characterized by the presence of an ethylamino group attached to the third position of a phenol ring. This compound appears as a light brown to very dark red solid and is slightly soluble in water but more soluble in organic solvents such as ethanol, ether, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Ethylamino)phenol can be synthesized through several methods. One common method involves the reaction of 3-nitrophenol with ethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically include the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon .
Another method involves the reaction of 3-aminophenol with ethyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds through nucleophilic substitution, where the amino group of 3-aminophenol attacks the ethyl iodide, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(Ethylamino)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form more reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced derivatives with lower oxidation states.
Substitution: Halogenated or nitrated derivatives depending on the electrophile used.
Scientific Research Applications
3-(Ethylamino)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a biochemical marker and analytical reagent in various biological assays.
Mechanism of Action
The mechanism of action of 3-(Ethylamino)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it exhibits antioxidant properties by scavenging free radicals and chelating metal ions. It also affects cell signaling pathways and gene expression, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3-Aminophenol: Lacks the ethyl group, making it less lipophilic.
N-Ethyl-3-aminophenol: Similar structure but with different substitution patterns.
3-Hydroxyphenylethylamine: Contains an additional hydroxyl group, affecting its reactivity and solubility
Uniqueness
3-(Ethylamino)phenol is unique due to the presence of both an ethylamino group and a phenol group, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .
Properties
IUPAC Name |
3-(ethylamino)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-9-7-4-3-5-8(10)6-7/h3-6,9-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKZDKSHNITMRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Record name | 3-ETHYLAMINOPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20362 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025270 | |
Record name | 3-Ethylaminophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6025270 | |
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Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-ethylaminophenol is a very viscous deep orange liquid. (NTP, 1992) | |
Record name | 3-ETHYLAMINOPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20362 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
349 °F at 12 mmHg (NTP, 1992) | |
Record name | 3-ETHYLAMINOPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20362 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
0.1 to 1 mg/mL at 64 °F (NTP, 1992) | |
Record name | 3-ETHYLAMINOPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20362 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
621-31-8 | |
Record name | 3-ETHYLAMINOPHENOL | |
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URL | https://cameochemicals.noaa.gov/chemical/20362 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-(Ethylamino)phenol | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=621-31-8 | |
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Record name | 3-Ethylaminophenol | |
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Record name | 3-Ethylaminophenol | |
Source | EPA DSSTox | |
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Record name | 3-ethylaminophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.709 | |
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Record name | N-ETHYL-M-AMINOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L26AT05W85 | |
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Melting Point |
144 °F (NTP, 1992) | |
Record name | 3-ETHYLAMINOPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20362 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(ethylamino)phenol in the synthesis of 3-(N-ethyl-N-isoamyl)aminophenol?
A1: this compound serves as a crucial intermediate in the synthesis of 3-(N-ethyl-N-isoamyl)aminophenol []. The provided research outlines a method where this compound is first synthesized and then further reacted with isoamyl bromide to yield the final product, 3-(N-ethyl-N-isoamyl)aminophenol. This highlights the importance of this compound as a building block in this specific chemical synthesis pathway.
Q2: The abstract mentions a purification step for this compound using a salt formation method. Can you elaborate on this process?
A2: The research paper describes a purification method for this compound where it is converted to its sodium salt by reacting it with sodium hydroxide. This salt is then acidified using hydrochloric acid, yielding purified this compound []. This salt formation and subsequent acidification approach is a common purification technique for organic compounds, exploiting differences in solubility and reactivity between the compound and its salt form.
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